Specific Optical Rotation: Enantiomer and Diastereomer Identification of 6-Deoxyaltrose
The D-enantiomer of 6-deoxyaltrose exhibits a specific optical rotation [α]₅₈₉ of +18.2° (0.11% in H₂O, 25°C), a value that is both sign- and magnitude-distinct from all common 6-deoxyhexoses [1]. The L-enantiomer has been independently reported with a negative rotation value, enabling unambiguous enantiomeric assignment [2]. In contrast, L-rhamnose (6-deoxy-L-mannose) shows [α]D +8.0° (c=10, H₂O), D-quinovose (6-deoxy-D-glucose) gives [α]D20 +73° mutarotating to +30°, and L-fucose (6-deoxy-L-galactose) exhibits [α]D20 −75° to −76.5° [3][4]. The 10.2° difference in magnitude and the opposite sign relative to L-fucose provide a definitive polarimetric fingerprint, preventing misidentification when authentic 6-deoxyaltrose is required as a reference standard.
| Evidence Dimension | Specific optical rotation [α]₅₈₉ (enantiomeric and diastereomeric identity) |
|---|---|
| Target Compound Data | 6-deoxy-D-altrose: [α]₅₈₉ = +18.2° (0.11% in H₂O, 25°C); 6-deoxy-L-altrose: negative rotation (reported) |
| Comparator Or Baseline | L-rhamnose: [α]D +8.0° (c=10, H₂O); D-quinovose: [α]D20 +73°→+30° (c=8.3, H₂O); L-fucose: [α]D20 −75° to −76.5° (c=4, H₂O) |
| Quantified Difference | 6-deoxy-D-altrose rotation +18.2° differs from L-rhamnose by +10.2°; opposite sign to L-fucose (Δ ~93°); intermediate between D-quinovose initial and equilibrium values |
| Conditions | Polarimetry at 589 nm (Na D-line), aqueous solution, 25°C; concentration as specified per compound |
Why This Matters
Optical rotation is the primary QC parameter for confirming enantiomeric identity and purity upon receipt of a rare sugar; a value differing from +18.2° (D) or negative (L) indicates incorrect stereochemistry or contamination.
- [1] Tako M, Dobashi Y, Tamaki Y, Konishi T, Yamada M, Ishida H, Kiso M. Identification of rare 6-deoxy-D-altrose from an edible mushroom (Lactarius lividatus). Carbohydr Res. 2012;350:25-30. doi:10.1016/j.carres.2011.12.016. View Source
- [2] Senchenkova SN, Shashkov AS, Knirel YA, et al. Structures of the O-specific polysaccharide chains of Pectinatus cerevisiiphilus and Pectinatus frisingensis lipopolysaccharides. Eur J Biochem. 1995;229(3):552-557. doi:10.1111/j.1432-1033.1995.552zz.x. (Reporting 6-deoxy-L-altrose with negative optical rotation). View Source
- [3] Thermo Fisher Scientific. L-(+)-Rhamnose monohydrate, 98+%. Certificate of Analysis. Optical Rotation: 8.0 ± 1.0° (c=10 in water, 20 hrs). View Source
- [4] DrugFuture. Quinovose. Melting point: mp 146°. Optical Rotation: [a]D20 +73° (5 min) → +30° (3 hr, final) (c = 8.3 in water). View Source
